molecular formula C15H12N2O7 B2823621 methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate CAS No. 338418-37-4

methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2823621
CAS No.: 338418-37-4
M. Wt: 332.268
InChI Key: YAUFWSRDPNWWCH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with the molecular formula C15H12N2O7 This compound is characterized by its pyran ring structure, which is substituted with various functional groups, including a nitrobenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the nitrobenzoyl group and the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-nitrobenzoyl)amino]benzoate
  • 4-Methyl-3-nitrobenzaldehyde

Uniqueness

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate (CAS No. 338418-37-4) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C15H12N2O7
  • Molecular Weight : 332.27 g/mol
  • Functional Groups : It contains a pyran ring, a carboxylate group, and a nitro-substituted benzoyl moiety, which contribute to its reactivity and biological properties .

Biological Activities

This compound exhibits various biological activities that are of interest in pharmacological research:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Specific mechanisms include:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key enzymes involved in tumor growth.
    • Modulation of signaling pathways related to cell survival and proliferation .
  • Enzyme Inhibition : The nitrobenzoyl group is believed to play a crucial role in inhibiting specific enzymes that are vital for various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation .

The exact mechanism of action is still under investigation, but it is hypothesized that the compound interacts with specific molecular targets within cells. The presence of the nitro group allows for redox reactions, which can modify enzyme activities and alter cellular processes.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyran Ring : The initial step often includes cyclization reactions that form the pyran structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the nitrobenzoyl group and carboxylate ester functionalities.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against A431 cell lines with an IC50 < 10 µM.
Study BAntimicrobial TestingShowed antibacterial activity against E. coli and S. aureus with MIC values ranging from 15 to 30 µg/mL.
Study CEnzyme InhibitionFound to inhibit tyrosinase activity by 60% at a concentration of 50 µM, suggesting potential for use in skin-related applications .

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Cosmetic Industry : Due to its enzyme inhibition properties, it may be useful in formulating products aimed at skin lightening or anti-aging.
  • Research Tool : As a biochemical probe for studying specific cellular pathways and enzyme functions .

Properties

IUPAC Name

methyl 2-methyl-5-[(4-nitrobenzoyl)amino]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-8-11(14(19)23-2)7-12(15(20)24-8)16-13(18)9-3-5-10(6-4-9)17(21)22/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUFWSRDPNWWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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